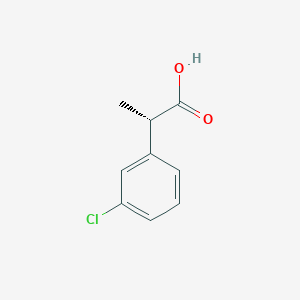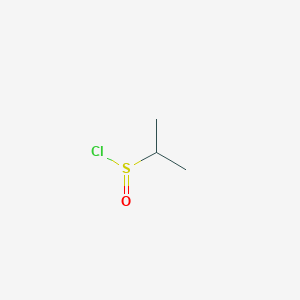![molecular formula C8H14O2 B2509669 [1-(Methoxymethyl)cyclopent-2-en-1-yl]methanol CAS No. 2230804-24-5](/img/structure/B2509669.png)
[1-(Methoxymethyl)cyclopent-2-en-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Catalytic Reactions and Synthesis
The compound has been utilized in various catalytic processes and synthetic pathways. For instance, in the presence of [PdI4]2− and excess KI, 4-yn-1-ols undergo oxidative cyclization–alkoxycarbonylation or cycloisomerization–hydromethoxylation, showcasing the role of the compound in facilitating complex chemical reactions (Gabriele et al., 2000). Additionally, a simple procedure involving the conversion of 2-furylcarbinols into 1,1,2-trimethoxy-alkan-4-ones and subsequently into 4-methoxy-cyclopent-2-en-1-ones emphasizes its significance in synthetic chemistry (Scettri, 1985).
Photochemical and Electrochemical Processes
The compound is involved in photochemical processes, as seen in the UV irradiation of 1,1,1-triarylhept-2-ynes in methanol, leading to intricate reactions involving α,α-elimination and carbene formation, showcasing its role in photochemically driven transformations (Shi et al., 1990). Furthermore, its participation in electrochemical α-methoxymethylation and aminomethylation of propiophenones highlights the compound's versatility and significance in electrochemical applications (Meng et al., 2020).
Cycloaddition Reactions
The compound plays a crucial role in cycloaddition reactions, as demonstrated in the meta photocycloaddition of conformationally restrained 5-phenylpent-1-enes. The reactions exhibit steric and electronic effects, shedding light on the compound's reactivity and interaction with other chemical entities (Barentsen et al., 1995).
Propriétés
IUPAC Name |
[1-(methoxymethyl)cyclopent-2-en-1-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-10-7-8(6-9)4-2-3-5-8/h2,4,9H,3,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKSYECDLUZCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
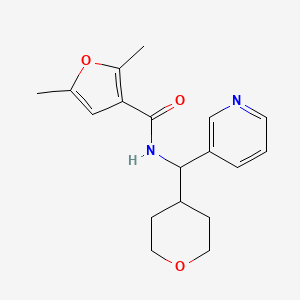
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2509587.png)
![ethyl 2-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate](/img/structure/B2509588.png)
![3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane](/img/structure/B2509592.png)
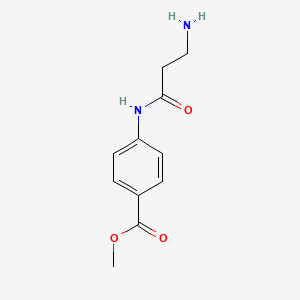
![2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2509595.png)
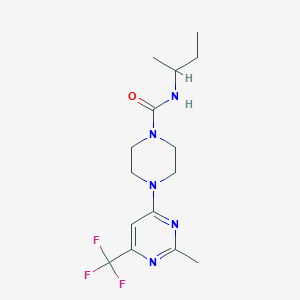
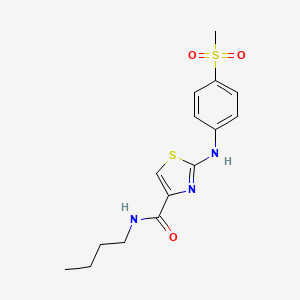
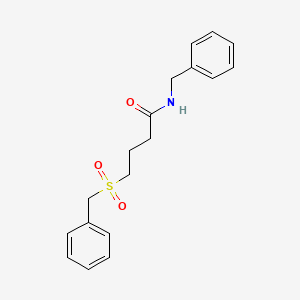
![(E)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2509600.png)

